3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one
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Overview
Description
3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one is a complex organic compound with a unique structure that includes a benzofuran core substituted with dimethylamino and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one typically involves the reaction of appropriate benzofuran derivatives with dimethylamine and methoxy-substituted reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers. The process is optimized for efficiency and yield, ensuring that the reaction conditions are carefully controlled to produce high-purity products. The use of sulfurizing reagents, such as Sulfurizing Reagent II, is common in industrial settings to achieve the desired chemical modifications .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dimethylamino group.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include Lawesson’s reagent for thionation, dimethylamine for introducing dimethylamino groups, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further modified for specific applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Dimethylamino)methylidene]-5-phenylfuran-2(3H)-one
- Methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate
Uniqueness
3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylamino and methoxy groups enhances its reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
89680-11-5 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-(dimethylaminomethylidene)-5,6-dimethoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C13H15NO4/c1-14(2)7-12-8-5-10(16-3)11(17-4)6-9(8)13(15)18-12/h5-7H,1-4H3 |
InChI Key |
FUEQXKNARFPHTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1C2=CC(=C(C=C2C(=O)O1)OC)OC |
Origin of Product |
United States |
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